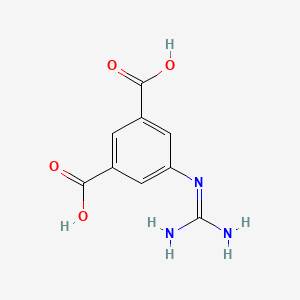

5-Guanidinoisophthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O4 |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

5-(diaminomethylideneamino)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C9H9N3O4/c10-9(11)12-6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16)(H4,10,11,12) |

InChI Key |

HUTYZJFJRWPOHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N=C(N)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Conformation of 5-Guanidinoisophthalic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Guanidinoisophthalic acid is a novel compound with limited to no specific data in publicly accessible literature. This guide is therefore a theoretical and predictive exploration based on the known chemistry of its constituent functional groups: a benzene ring, two carboxylic acid moieties (isophthalic acid), and a guanidinium group. The experimental protocols, data, and potential biological roles described herein are extrapolated from established methodologies and principles for analogous molecules.

Introduction

This compound is an aromatic organic compound characterized by a central benzene ring substituted with two carboxyl groups in a meta (1,3) arrangement and a guanidinium group at the 5th position. The presence of both strongly acidic carboxyl groups and a highly basic guanidinium group, which is protonated and positively charged at physiological pH, suggests a zwitterionic nature and potential for complex intermolecular interactions. These structural features make it an intriguing candidate for investigation in medicinal chemistry and materials science, particularly in areas involving molecular recognition, supramolecular chemistry, and as a potential modulator of biological targets that recognize guanidinium or carboxylate moieties.

This guide provides a theoretical framework for the synthesis, structural elucidation, and conformational analysis of this compound.

Deduced Structure and Physicochemical Properties

The chemical structure of this compound is presented below. Based on its structure, a set of predicted physicochemical properties has been calculated.

Chemical Structure:

-

IUPAC Name: 5-guanidino-1,3-benzenedicarboxylic acid

-

Molecular Formula: C₉H₉N₃O₄

-

Molecular Weight: 223.19 g/mol

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| pKa₁ (Carboxyl) | ~3.5 | ACD/Labs Percepta |

| pKa₂ (Carboxyl) | ~4.5 | ACD/Labs Percepta |

| pKa₃ (Guanidinium) | ~13.5 | ACD/Labs Percepta |

| LogP | -2.5 | ChemAxon |

| Water Solubility | High (predicted) | Based on ionic groups |

| Hydrogen Bond Donors | 5 | Manual Inspection |

| Hydrogen Bond Acceptors | 6 | Manual Inspection |

Proposed Synthesis Protocol

A plausible synthetic route to this compound starts from 5-aminoisophthalic acid. The key transformation is the guanylation of the aromatic amine.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 5-Aminoisophthalic acid.

-

Guanylation Reagent: A common guanylating agent such as N,N'-di-Boc-N''-triflylguanidine or S-methylisothiourea sulfate can be used.

-

Reaction Conditions:

-

Dissolve 5-aminoisophthalic acid in a suitable solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.

-

Slowly add the guanylating agent to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the crude product and wash with cold water.

-

If Boc-protecting groups are used, they must be removed by treatment with an acid such as trifluoroacetic acid (TFA).

-

Recrystallize the final product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

-

The Enigmatic Mechanism of 5-Guanidinoisophthalic Acid: A Predictive Analysis of Target Protein Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 5-Guanidinoisophthalic acid is not currently available in the public domain. This guide, therefore, presents a predictive analysis based on the well-documented activities of its core chemical moieties: the guanidino group and the isophthalic acid scaffold. The proposed mechanisms, target proteins, and experimental protocols are intended to serve as a foundational framework for future research into this compound.

Introduction

This compound is a unique small molecule integrating a highly basic guanidinium group with an aromatic dicarboxylic acid structure. This combination suggests a potential for multifaceted interactions with biological systems. The guanidinium group, a common feature in biologically active compounds, is known to participate in hydrogen bonding and electrostatic interactions, often mimicking the side chain of arginine. This allows it to interact with a variety of protein targets, including enzymes and receptors. The isophthalic acid backbone provides a rigid scaffold that can orient the guanidino group for specific binding events and may itself contribute to target affinity and selectivity. This guide will explore the potential mechanisms of action of this compound by examining the established roles of these constituent functional groups.

Potential Target Proteins and Mechanisms of Action

Based on the known pharmacology of guanidino-containing compounds and isophthalic acid derivatives, several protein classes emerge as potential targets for this compound.

Enzyme Inhibition

The guanidino group is a well-established pharmacophore in the design of enzyme inhibitors. Its ability to form strong, charge-assisted hydrogen bonds makes it an effective mimic of arginine, a key amino acid in many enzyme active sites.

Potential Enzyme Targets:

-

Nitric Oxide Synthase (NOS): Guanidino-containing compounds are known inhibitors of NOS isoforms. By mimicking the substrate L-arginine, this compound could potentially bind to the active site and inhibit the production of nitric oxide, a critical signaling molecule.

-

Protein Disulfide Isomerase (PDI): Guanidine hydrochloride has been shown to inhibit the catalytic activity of PDI, an enzyme involved in protein folding. The mechanism is described as a mixed-type noncompetitive inhibition[1]. This compound may exhibit a similar inhibitory effect.

-

Other Arginine-Utilizing Enzymes: A broad range of enzymes that bind arginine or similar guanidino-containing substrates could be potential targets.

Hypothetical Signaling Pathway for NOS Inhibition:

Caption: Hypothetical inhibition of Nitric Oxide Synthase (NOS) by this compound.

Receptor Modulation

While less common than enzyme inhibition, guanidino groups can also participate in ligand-receptor interactions. The isophthalic acid scaffold may position the guanidino group to interact with specific receptor binding pockets. Phthalic acid, an isomer of isophthalic acid, has been noted to have interactions with estrogen and progesterone receptors.

Potential Receptor Targets:

-

Orphan G-Protein Coupled Receptors (GPCRs): The unique structure of this compound may allow it to bind to orphan GPCRs for which the endogenous ligand is unknown.

-

Ion Channels: The charged guanidinium group could potentially interact with the pores of certain ion channels, modulating their activity.

Quantitative Data on Related Compounds

To provide a framework for the type of quantitative data that would be essential for characterizing the activity of this compound, the following table summarizes inhibitory constants for known guanidino-containing enzyme inhibitors.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Assay Conditions |

| Nω-Nitro-L-arginine | Nitric Oxide Synthase | 400 nM | Radiometric assay with [3H]L-arginine |

| Agmatine | Nitric Oxide Synthase | 70 µM | Spectrophotometric assay |

| Guanidine Hydrochloride | Protein Disulfide Isomerase | Not specified (mixed-type inhibition) | RP-HPLC-based activity assay[1] |

Experimental Protocols for Elucidating the Mechanism of Action

The following are detailed methodologies for key experiments that would be necessary to determine the mechanism of action of this compound.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of a target enzyme and to characterize the mode of inhibition.

General Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify the target enzyme (e.g., NOS, PDI).

-

Prepare a stock solution of the enzyme's substrate (e.g., L-arginine for NOS).

-

-

Inhibition Assay:

-

In a multi-well plate, set up reactions containing the enzyme, its substrate, and varying concentrations of this compound.

-

Include appropriate controls (no inhibitor, no enzyme).

-

Incubate the reactions at the optimal temperature for the enzyme.

-

-

Detection of Enzyme Activity:

-

Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, HPLC).

-

-

Data Analysis:

-

Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value.

-

Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

-

Experimental Workflow for Enzyme Inhibition Assay:

Caption: A generalized workflow for determining enzyme inhibition by this compound.

Receptor Binding Assays

Objective: To determine if this compound binds to a specific receptor and to quantify its binding affinity.

General Protocol:

-

Receptor Preparation:

-

Prepare cell membranes or purified receptors from a source known to express the target receptor.

-

-

Radioligand Binding Assay:

-

Incubate the receptor preparation with a known radiolabeled ligand that binds to the target receptor.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

-

Separation and Detection:

-

Separate the bound from the unbound radioligand (e.g., by filtration).

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of radioligand binding as a function of the this compound concentration.

-

Calculate the IC50 and then the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests a potential role as an enzyme inhibitor or receptor modulator. The guanidino group is a powerful pharmacophore for interacting with arginine-binding sites in enzymes like nitric oxide synthase, while the isophthalic acid scaffold provides a rigid framework for specific molecular recognition. The experimental protocols outlined in this guide provide a clear roadmap for future investigations into the biological activity of this intriguing compound. The insights gained from such studies will be invaluable for understanding its therapeutic potential and for the rational design of novel drugs.

References

The Elusive Target: A Technical Exploration of the Potential Biological Activities of 5-Guanidinoisophthalic Acid and its Analogs

Disclaimer: As of October 2025, a comprehensive review of scientific literature and patent databases reveals no specific studies detailing the biological activities, experimental protocols, or signaling pathways for 5-Guanidinoisophthalic acid. This technical guide, therefore, provides an in-depth analysis of the potential biological activities of this compound and its analogs based on the well-established roles of its constituent chemical moieties: the guanidinium group and the isophthalic acid scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future investigations.

Introduction: A Molecule of Untapped Potential

This compound represents an intriguing, yet unexplored, chemical entity. The conjugation of a highly basic guanidinium group with a rigid aromatic dicarboxylic acid scaffold suggests a high potential for specific and potent interactions with biological macromolecules. The guanidinium group is a prevalent feature in a multitude of biologically active natural products and synthetic drugs, renowned for its ability to form strong ionic bonds and hydrogen bond networks.[1][2][3] The isophthalic acid core provides a defined three-dimensional structure, positioning the functional groups for potential high-affinity binding to protein targets.

This guide will dissect the known biological roles of guanidine-containing compounds and isophthalic acid derivatives to build a predictive profile for this compound.

The Guanidinium Group: A Key Player in Molecular Recognition

The guanidinium group, with a pKa of approximately 13.6, is protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and to form salt bridges with negatively charged residues such as aspartate, glutamate, and phosphate groups on proteins and nucleic acids.[1] This functionality is central to the biological activity of numerous compounds.

Known Biological Activities of Guanidine-Containing Compounds

The guanidine moiety is a versatile pharmacophore found in compounds with a wide array of biological activities, including:

-

Enzyme Inhibition: Many enzyme inhibitors utilize a guanidinium group to mimic the substrate arginine and interact with the enzyme's active site.

-

Receptor Antagonism and Agonism: Guanidine derivatives have been developed as ligands for various receptors, including α2-adrenoceptors and serotonin receptors.[3][4][5]

-

Antimicrobial and Antiviral Activity: The ability of the guanidinium group to interact with microbial cell membranes and viral proteins has led to the development of numerous antimicrobial and antiviral agents.[1][2][6]

-

Antidiabetic Effects: Analogs of 3-guanidinopropionic acid have shown potential in improving insulin sensitivity.[7][8]

A selection of guanidine-containing compounds and their reported biological activities are presented in Table 1 .

| Compound Class/Name | Target/Activity | Reported Quantitative Data | Reference(s) |

| Arylguanidines | 5-HT3 Receptor Antagonists | Ki = 0.77 nM | [3] |

| Guanidine-containing Polyhydroxyl Macrolides | Antibacterial and Antifungal | - | [6] |

| 2-Aminoimidazoline and Guanidine Derivatives | α2-Adrenoceptor Antagonists | - | [4][5] |

| 3-Guanidinopropionic Acid Analogs | Antidiabetic | - | [7] |

| Marine Guanidine Alkaloids | Antimicrobial, Antiviral, Anticancer | - | [1][2] |

The Isophthalic Acid Scaffold: A Versatile Molecular Backbone

Isophthalic acid and its derivatives provide a rigid, planar core that can be functionalized to create ligands for a variety of biological targets. The meta-substitution pattern of the carboxylic acid groups dictates a specific spatial arrangement that can be exploited for targeted drug design.

While less biologically characterized than the guanidinium group, isophthalic acid derivatives have been investigated for several applications, including their use in the development of enzyme inhibitors and receptor ligands.

Predicted Biological Activities of this compound and its Analogs

Based on the individual contributions of its core components, this compound and its analogs are predicted to exhibit a range of biological activities. The central isophthalic acid scaffold would serve to orient the guanidinium group and the two carboxylates in a defined spatial arrangement, potentially leading to high-affinity and selective interactions with biological targets.

Potential Therapeutic Areas:

-

Enzyme Inhibition: The guanidinium group could mimic an arginine side chain, targeting enzymes that process arginine-containing substrates. The dicarboxylate core could further anchor the molecule in the active site.

-

Receptor Modulation: The rigid structure and charged groups could allow for specific interactions with receptor binding pockets, potentially leading to antagonist or agonist activity at neurotransmitter or hormone receptors.

-

Antimicrobial Agents: The combination of the membrane-interacting guanidinium group with a rigid aromatic structure could lead to novel antimicrobial compounds.

Conceptual Experimental and Logical Workflows

In the absence of specific experimental data, the following diagrams illustrate the fundamental principles of guanidinium group interactions and a logical workflow for the initial biological screening of a novel compound like this compound.

Conclusion and Future Directions

While this compound remains a molecule of theoretical interest, the foundational principles of medicinal chemistry and the extensive literature on its constituent parts strongly suggest a high potential for biological activity. The lack of existing data presents a clear opportunity for novel research.

Future investigations should focus on the synthesis of this compound and a library of its analogs. Subsequent screening against a diverse panel of biological targets, guided by the principles outlined in this guide, could uncover novel therapeutic agents. The strategic combination of a rigid scaffolding element with a potent and versatile binding group makes this compound class a promising area for future drug discovery efforts.

References

- 1. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 2. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-guanidinopropionic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

5-Guanidinoisophthalic Acid: A Comprehensive Technical Review of a Novel Compound and its Congeners

A notable scarcity of dedicated research on 5-guanidinoisophthalic acid exists within publicly accessible scientific literature. This technical guide, therefore, provides a comprehensive overview of the available knowledge on its closely related precursors, particularly 5-aminoisophthalic acid and 5-hydroxyisophthalic acid, and explores the broader context of guanidine-containing aromatic compounds in chemical and pharmaceutical research. A speculative synthesis pathway for the title compound is also proposed based on established chemical principles.

Synthesis of Key Precursors

The synthesis of this compound would likely commence from a functionalized isophthalic acid derivative. The most plausible precursors are 5-aminoisophthalic acid and 5-hydroxyisophthalic acid, for which synthetic routes have been documented.

Synthesis of 5-Aminoisophthalic Acid

5-Aminoisophthalic acid is a critical intermediate, and its preparation is well-established. The common method involves the nitration of isophthalic acid followed by the reduction of the nitro group.

Table 1: Summary of Synthetic Protocols for 5-Aminoisophthalic Acid

| Precursor | Reagents and Conditions | Product | Yield | Purity | Reference |

| 5-Nitroisophthalic acid | 1. NaOH, H₂O2. Hydrazine hydrate, Raney Nickel, 30-35°C | 5-Aminoisophthalic acid | 95% | 99.7% | [1] |

A detailed experimental protocol for the reduction of 5-nitroisophthalic acid is as follows:

Experimental Protocol: Synthesis of 5-Aminoisophthalic Acid [1]

-

In a 3 L four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 211.1 g (1.0 mol) of 5-nitroisophthalic acid and 160.0 g (4.0 mol) of sodium hydroxide in 2 L of water.

-

Stir the mixture for 1 hour until the system becomes clear.

-

Add 10 g of Raney nickel to the solution.

-

Slowly raise the temperature to 30-35°C.

-

At this temperature, add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over 30 minutes.

-

Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

Adjust the pH of the filtrate to 3.5-4.0 with acetic acid, which will cause a white solid to precipitate.

-

Collect the precipitate by filtration and dry it to obtain 5-aminoisophthalic acid.

Synthesis of 5-Hydroxyisophthalic Acid

5-Hydroxyisophthalic acid is another potential precursor. Its synthesis often starts from dimethyl 5-hydroxyisophthalate.

Table 2: Summary of Synthetic Protocols for 5-Hydroxyisophthalic Acid

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Dimethyl 5-hydroxyisophthalate | 1. LiOH, H₂O, THF, 40°C2. HCl (6N) to pH ~2 | 5-Hydroxyisophthalic acid | 58% | [2] |

Proposed Synthesis of this compound

While no specific literature describing the synthesis of this compound was identified, a plausible synthetic route can be proposed based on the conversion of an amino group to a guanidino group. Starting from 5-aminoisophthalic acid, the amino functionality could be reacted with a guanylating agent.

Proposed Experimental Workflow: Guanidinylation of 5-Aminoisophthalic Acid

Caption: Proposed workflow for the synthesis of this compound.

Biological and Pharmacological Context of Guanidine-Containing Compounds

The guanidinium group is a common structural motif in a wide array of biologically active compounds and natural products. Its high basicity and ability to form multiple hydrogen bonds contribute to its strong interactions with biological targets.

Guanidine-containing compounds have been investigated for a variety of therapeutic applications, including:

-

Central Nervous System Agents: Acting on various receptors and ion channels.[1][3][4]

-

Anti-inflammatory Agents: Modulating inflammatory pathways.[1][3][4]

-

Antidiabetic Agents: For example, the well-known drug metformin is a biguanide.[5]

-

Antimicrobial Agents: Showing activity against bacteria and fungi.[5]

The rationale for synthesizing this compound likely stems from the desire to combine the structural features of isophthalic acid, a known component in various materials and coordination polymers[6][7], with the potent biological activity often conferred by the guanidinium group.

Bioisosteres of the Guanidinium Group

In drug design, the highly basic nature of the guanidinium group can sometimes lead to unfavorable pharmacokinetic properties. This has prompted research into bioisosteres, which are chemical groups that can mimic the biological activity of the guanidinium group while having different physicochemical properties. Acylguanidines are one such class of bioisosteres that have been successfully employed to retain pharmacological activity with reduced basicity.[2]

Logical Relationship: Guanidinium Group and its Bioisosteres

Caption: Bioisosteric replacement strategy for the guanidinium group.

Conclusion

While direct research on this compound is not currently prevalent in the accessible scientific literature, this review provides a foundational understanding based on its precursors and the broader class of guanidine-containing aromatic compounds. The synthesis of its key precursor, 5-aminoisophthalic acid, is well-documented. A hypothetical synthetic pathway to this compound is proposed, offering a starting point for future research. The established biological significance of the guanidinium moiety suggests that this compound could be a compound of interest for further investigation in drug discovery and development. Future studies are warranted to synthesize this compound and evaluate its potential biological activities.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Application of the guanidine-acylguanidine bioisosteric approach to argininamide-type NPY Y₂ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of guanidine compounds, 2008 - 2012 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. jocpr.com [jocpr.com]

- 6. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Solubility and Stability Evaluation of 5-Guanidinoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document, specific experimental data on the solubility and stability of 5-Guanidinoisophthalic acid is not extensively available in public literature. Therefore, this guide provides a comprehensive framework of established, general methodologies and best practices that are widely applied in the pharmaceutical industry for the characterization of new chemical entities. The protocols outlined herein are intended to serve as a detailed starting point for the systematic investigation of this compound.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount as they directly influence a compound's bioavailability, manufacturability, and shelf-life. A thorough understanding of how this compound behaves in various solvents and under different environmental stressors is essential for successful formulation development and regulatory compliance.[1]

This technical guide offers a structured approach to conducting comprehensive solubility and stability studies for this compound, detailing the necessary experimental protocols and data presentation formats.

Physicochemical Characterization

Prior to initiating extensive solubility and stability programs, a fundamental physicochemical characterization of the active pharmaceutical ingredient (API) is necessary.[2] This data provides the context for designing relevant experiments and interpreting the results.

Table 1: Physicochemical Properties of this compound (Template)

| Property | Value (Hypothetical) | Significance |

| IUPAC Name | 5-(diaminomethylideneamino)benzene-1,3-dicarboxylic acid | Unambiguous chemical identification. |

| Molecular Formula | C9H9N3O4 | Determines molecular weight and elemental composition. |

| Molecular Weight | 223.19 g/mol | Essential for molar concentration calculations. |

| pKa | pKa1 ≈ 2.5 (Carboxyl), pKa2 ≈ 4.0 (Carboxyl), pKa3 ≈ 13.5 (Guanidino) | Predicts ionization state and solubility at different pH values. |

| LogP | -1.5 (Calculated) | Indicates hydrophilicity/lipophilicity, influencing solubility and absorption. |

| Appearance | White to off-white crystalline solid | Basic physical description and quality control parameter. |

Solubility Studies

The solubility of an API is a key determinant of its oral bioavailability. These studies aim to quantify the concentration of this compound in a saturated solution across a range of physiologically and pharmaceutically relevant solvents.

Data Presentation

Quantitative solubility data should be meticulously organized to facilitate comparison and inform solvent selection for formulation and analytical methods.

Table 2: Equilibrium Solubility of this compound (Template)

| Solvent System | Temperature (°C) | pH (for buffers) | Solubility (mg/mL) | Method |

| Purified Water | 25 | N/A | [Experimental Value] | Shake-Flask |

| Purified Water | 37 | N/A | [Experimental Value] | Shake-Flask |

| 0.1 M HCl | 25 | 1.2 | [Experimental Value] | Shake-Flask |

| Acetate Buffer | 25 | 4.5 | [Experimental Value] | Shake-Flask |

| Phosphate Buffer | 25 | 6.8 | [Experimental Value] | Shake-Flask |

| Phosphate Buffer | 25 | 7.4 | [Experimental Value] | Shake-Flask |

| Ethanol | 25 | N/A | [Experimental Value] | Shake-Flask |

| Propylene Glycol | 25 | N/A | [Experimental Value] | Shake-Flask |

| DMSO | 25 | N/A | [Experimental Value] | Shake-Flask |

Stability Studies

Stability testing is crucial for identifying degradation pathways, establishing a re-test period or shelf-life, and defining appropriate storage conditions.[1][3] These studies are typically divided into two main components: forced degradation and long-term stability.

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the API to harsh conditions to accelerate its decomposition.[4][5] This helps to identify likely degradation products and establish the specificity of analytical methods, ensuring they are "stability-indicating."[6][7]

Data Presentation

The results of forced degradation studies are typically presented to show the extent of degradation and the formation of impurities under various stress conditions.

Table 3: Forced Degradation of this compound (Template)

| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Major Degradant(s) (Peak Area %) |

| Hydrolytic | ||||

| 0.1 M HCl, 60°C | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 0.1 M NaOH, 60°C | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Purified Water, 60°C | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Oxidative | ||||

| 3% H2O2, RT | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Thermal | ||||

| 80°C (Solid State) | 48 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Photolytic | ||||

| ICH Option 2 (Solid) | N/A | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Long-Term Stability Studies

Long-term stability studies evaluate the quality of the API over time under recommended storage conditions.[8][9] The data from these studies are essential for determining the re-test period.

Experimental Protocols

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The excess solid ensures that a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Filtration/Centrifugation: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.[5] Heat the solution in a water bath (e.g., 60-80°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.[5] Keep the solution at room temperature or heat gently. Withdraw and neutralize samples with HCl at various time points.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 6% H2O2 to achieve a final concentration of 3%). Keep the solution at room temperature and protected from light. Withdraw samples at various time points.

-

Thermal Degradation (Solution): Heat the stock solution in a sealed vial in a temperature-controlled oven or water bath. Withdraw samples at various time points.

-

Thermal Degradation (Solid State): Place a thin layer of solid this compound in an open dish and expose it to high temperature (e.g., 80°C) in an oven. Periodically withdraw samples, dissolve in a suitable solvent, and analyze.

-

Photostability: Expose a thin layer of solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.

-

Column and Mobile Phase Selection: For a polar compound like this compound, a reverse-phase HPLC method is a suitable starting point.[10]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer, pH adjusted to 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient will be optimized to separate the parent peak from all degradant peaks.

-

-

Detector Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution with a UV-Vis spectrophotometer. Use this wavelength for detection to ensure high sensitivity.

-

Method Validation (per ICH Q2(R1) Guidelines):

-

Specificity: Analyze samples from forced degradation studies to demonstrate that the peaks of degradants and impurities are well-resolved from the main API peak.

-

Linearity: Prepare a series of standard solutions at different concentrations and inject them to establish a linear relationship between concentration and peak area.

-

Accuracy: Determine the recovery of the API by spiking a placebo mixture with known amounts of the compound at different concentration levels.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Mandatory Visualizations

The following diagrams illustrate the logical flow of the studies described in this guide.

Caption: Overall workflow for the physicochemical analysis of this compound.

Caption: Logical workflow for a forced degradation study of an active pharmaceutical ingredient.

References

- 1. www3.paho.org [www3.paho.org]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onyxipca.com [onyxipca.com]

- 7. rjptonline.org [rjptonline.org]

- 8. japsonline.com [japsonline.com]

- 9. gmpsop.com [gmpsop.com]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic and Synthetic Insights into 5-Guanidinoisophthalic Acid: A Technical Overview

Despite a thorough review of scientific literature, specific experimental spectroscopic data (NMR, IR, and MS) for 5-guanidinoisophthalic acid is not publicly available. This technical guide, therefore, provides a detailed overview of its likely synthetic precursor, 5-aminoisophthalic acid, and outlines a prospective synthetic route and expected spectroscopic characteristics of the target compound, this compound, to support researchers and drug development professionals in this area.

Spectroscopic Data of 5-Aminoisophthalic Acid

As the direct precursor, the spectroscopic data of 5-aminoisophthalic acid serves as a crucial reference point.

Table 1: Spectroscopic Data for 5-Aminoisophthalic Acid

| Spectroscopy | Observed Signals |

| ¹H NMR | Data not explicitly found in the searched literature. Expected signals would include aromatic protons and the amine protons. |

| ¹³C NMR | Data available, though specific chemical shifts can vary with solvent.[1] |

| IR (Infrared) | Characteristic peaks for N-H, C=O (carboxylic acid), and aromatic C-H and C=C bonds.[2] |

| MS (Mass Spec) | Molecular Weight: 181.15 g/mol .[3] |

Proposed Synthesis of this compound

The synthesis of this compound would logically proceed via the guanidinylation of 5-aminoisophthalic acid. This reaction typically involves the treatment of a primary amine with a guanidinylating agent.

Experimental Protocol: General Guanidinylation of an Aromatic Amine

-

Dissolution: Dissolve 5-aminoisophthalic acid in a suitable solvent, such as water or an organic solvent like DMF, potentially with the addition of a base to deprotonate the carboxylic acid groups and improve solubility.

-

Addition of Guanidinylating Agent: Add a guanidinylating agent such as cyanamide, S-methylisothiourea, or a pyrazole-carboxamidine derivative to the solution. The reaction with cyanamide is often performed under acidic conditions.

-

Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 50-100 °C) for a period of several hours to overnight, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and adjust the pH to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization or chromatography.

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Characteristics of this compound

Based on the structure, the following spectroscopic features would be anticipated for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the isophthalic acid ring. Additionally, there would be signals for the N-H protons of the guanidinium group and the carboxylic acid protons. The chemical shifts of the N-H and O-H protons would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display signals for the two carboxylic acid carbons, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), and the characteristic carbon of the guanidinium group, which typically appears in the range of 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the functional groups present:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H groups.

-

N-H stretch: Bands in the region of 3100-3500 cm⁻¹ for the guanidinium N-H groups.

-

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid C=O groups.

-

C=N stretch: A band in the region of 1640-1690 cm⁻¹ for the guanidinium C=N bond.

-

Aromatic C=C and C-H stretches: Bands in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry would be a key tool for confirming the molecular weight of this compound. The expected exact mass would be calculated based on its molecular formula (C₉H₉N₃O₄). High-resolution mass spectrometry (HRMS) would provide the most accurate mass determination. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and components of the guanidinium group.

Signaling Pathways and Logical Relationships

As no specific biological or signaling pathway data for this compound was found, a diagram illustrating a logical relationship, such as the analytical workflow for its characterization, is provided.

Caption: Analytical workflow for the characterization of this compound.

References

In-Depth Technical Guide: Potential Therapeutic Applications of 5-Guanidinoisophthalic Acid

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Scientific Research Division

Subject: Comprehensive Review of 5-Guanidinoisophthalic Acid for Therapeutic Applications

1. Executive Summary

This technical guide provides a comprehensive overview of the current state of research into the potential therapeutic applications of this compound. A thorough and systematic search of publicly available scientific literature, patent databases, and clinical trial registries has been conducted to collate and analyze all pertinent data regarding the bioactivity, mechanism of action, and experimental validation of this compound.

2. Introduction

This compound is an aromatic organic compound featuring a central benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a guanidino group at position 5. The presence of the highly basic guanidino group, a common pharmacophore in numerous biologically active molecules, suggests the potential for ionic interactions with biological targets. The isophthalic acid scaffold provides a rigid framework for the presentation of these functional groups. This unique combination of structural features has prompted interest in its potential as a novel therapeutic agent.

3. Current State of Research

Despite the theoretical potential of this compound, a comprehensive search of the available scientific and patent literature has revealed a significant gap in the current body of knowledge. At present, there are no published studies, clinical trials, or patents that specifically describe the therapeutic applications, biological activity, or mechanism of action of this compound.

Our investigation included searches for:

-

In vitro and in vivo studies evaluating the efficacy of this compound in any disease model.

-

Pharmacokinetic and pharmacodynamic data.

-

Toxicology and safety profiles.

-

Detailed experimental protocols for synthesis and biological evaluation.

-

Discussions of its use as a lead compound or in a drug discovery program.

The absence of such information indicates that this compound is likely a novel compound that has not yet been a subject of significant investigation in the field of medicinal chemistry or pharmacology.

4. Postulated and Unexplored Potential

While no direct evidence is available, the structural motifs of this compound allow for speculation on its potential, yet unverified, therapeutic applications.

4.1. Guanidino Group-Mediated Interactions

The guanidinium group is protonated at physiological pH, forming a cation that can engage in strong ionic and hydrogen bonding interactions. This group is a key feature in many drugs, such as the antihypertensive agent guanabenz and the antidiabetic drug metformin. It is known to interact with various biological targets, including:

-

Enzymes: The guanidino group of arginine is crucial for the catalytic activity of many enzymes. A synthetic molecule mimicking this interaction could potentially act as an enzyme inhibitor.

-

Ion Channels and Receptors: The positive charge can facilitate binding to negatively charged pockets in ion channels or G-protein coupled receptors.

-

Nitric Oxide Synthase (NOS): As an arginine mimetic, it could potentially interact with NOS, although this remains purely speculative.

4.2. Isophthalic Acid Scaffold

The isophthalic acid backbone provides a defined three-dimensional structure. Derivatives of isophthalic acid have been explored for various applications, though none with a guanidino substitution have been reported in a therapeutic context.

5. Future Directions and Recommendations

Given the complete lack of data, the following steps would be necessary to evaluate the therapeutic potential of this compound:

-

Synthesis and Characterization: The first step would be the chemical synthesis and full characterization of high-purity this compound.

-

In Vitro Screening: A broad-based in vitro screening campaign against a panel of common drug targets (e.g., kinases, proteases, GPCRs) would be essential to identify any potential biological activity.

-

Phenotypic Screening: Cellular assays could be employed to identify any interesting phenotypic effects, which could then be used to deconvolve the mechanism of action.

-

Computational Modeling: Molecular docking studies could be performed to predict potential binding partners based on its structure, although this would be highly speculative without any initial biological data.

The therapeutic potential of this compound remains entirely unexplored. While its chemical structure contains functionalities that are present in known bioactive molecules, there is currently no empirical data to support any specific therapeutic application. This compound represents a novel area of chemical space that is open for investigation by researchers in drug discovery and development. Any future work in this area would be foundational and would require a ground-up approach starting with synthesis and basic biological screening.

Disclaimer: This document is based on information available in the public domain as of the date of this report. The absence of information does not definitively preclude the existence of proprietary or unpublished research.

5-Guanidinoisophthalic Acid: A Review of Available Scientific Literature

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. This document explores the current landscape of scientific knowledge surrounding 5-Guanidinoisophthalic acid. Despite a comprehensive search of available scientific databases and patent literature, there is a notable absence of specific in vitro and in vivo studies, quantitative biological data, and detailed experimental protocols directly pertaining to this compound.

While the core focus of this guide was to provide an in-depth technical analysis of this compound, the lack of direct research necessitates a broader perspective. This report, therefore, summarizes the general biological activities of structurally related compounds, namely those containing guanidine and isophthalic acid moieties, to offer a potential framework for future investigation.

The Guanidino Group: A Key Pharmacophore

The guanidino group, a highly basic functional group, is a common feature in a variety of biologically active molecules and natural products. Its ability to form strong hydrogen bonds and exist as a resonance-stabilized cation at physiological pH allows it to interact with various biological targets, including enzymes and receptors. Reviews of guanidine-containing compounds highlight their diverse pharmacological properties, which include:

-

Antimicrobial Activity: Guanidine derivatives have been shown to possess antibacterial and antifungal properties.

-

Enzyme Inhibition: The guanidino group can mimic the side chain of arginine, allowing it to interact with the active sites of enzymes that process this amino acid.

-

Receptor Binding: Guanidinium-containing molecules can act as ligands for various receptors, including those involved in neurotransmission.

Isophthalic Acid Derivatives: A Scaffold for Drug Design

Isophthalic acid and its derivatives serve as versatile scaffolds in medicinal chemistry. The arrangement of the two carboxylic acid groups in the meta-position on the benzene ring provides a rigid framework for the attachment of other functional groups, influencing the molecule's overall shape, polarity, and binding characteristics. Research on isophthalic acid derivatives has explored their potential in various therapeutic areas, though specific data on guanidino-substituted versions is not available.

Potential Areas of Investigation for this compound

Based on the known activities of its constituent moieties, several avenues for future research on this compound can be proposed. A logical first step would be the chemical synthesis of the compound, followed by a systematic evaluation of its biological properties.

Proposed Experimental Workflow

A hypothetical workflow for the initial investigation of this compound is outlined below. This diagram illustrates a potential path from synthesis to preliminary biological screening.

Conclusion

At present, this compound remains an uncharacterized molecule in the scientific literature. The information available on related guanidine and isophthalic acid-containing compounds suggests that it could possess interesting biological activities. However, without direct experimental evidence, its therapeutic potential is purely speculative. The synthesis and systematic biological evaluation of this compound are necessary to elucidate its properties and determine if it warrants further investigation as a lead compound in drug discovery. This document serves as a call for foundational research into this novel chemical entity.

Exploring Derivatives of 5-Guanidinoisophthalic Acid for Improved Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group is a key pharmacophore in a multitude of biologically active compounds, recognized for its ability to participate in crucial hydrogen bonding interactions with biological targets. When incorporated into an aromatic scaffold such as isophthalic acid, the resulting 5-guanidinoisophthalic acid presents a promising core structure for the development of novel therapeutics. This technical guide explores the rationale, synthetic strategies, and potential biological activities of this compound derivatives. We hypothesize that modifications of this core structure can lead to enhanced activity, particularly as protease inhibitors and antimicrobial agents. This document provides a detailed, albeit hypothetical, exploration of the synthesis, structure-activity relationships (SAR), and experimental protocols relevant to the investigation of these compounds, aiming to equip researchers with the foundational knowledge to embark on their own discovery programs.

Introduction: The Promise of the Guanidinium Moiety

The guanidine group, with its positive charge and ability to act as a hydrogen bond donor, is a privileged functional group in medicinal chemistry.[1][2][3][4] It is found in a wide array of natural products and synthetic drugs, where it often plays a critical role in molecular recognition and binding to biological targets such as enzymes and nucleic acids. The isophthalic acid backbone provides a rigid and tunable platform for the presentation of the guanidinium group and allows for the introduction of further diversity through derivatization of the carboxylic acid groups.

This guide focuses on the therapeutic potential of this compound derivatives, primarily in two key areas:

-

Protease Inhibition: The guanidinium group can mimic the side chain of arginine, a common recognition motif for trypsin-like serine proteases.[5][6][7] By designing derivatives that present the guanidinium group in a favorable orientation, it is possible to develop potent and selective protease inhibitors for various therapeutic applications, including anticoagulation and cancer therapy.[8]

-

Antimicrobial Activity: Guanidine-containing compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9][10] The positively charged guanidinium group is thought to interact with and disrupt the integrity of the negatively charged bacterial cell membrane.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through a multi-step sequence, starting from readily available precursors. A plausible synthetic route is outlined below.

Synthesis of 5-Aminoisophthalic Acid

The key intermediate, 5-aminoisophthalic acid, can be synthesized from 5-nitroisophthalic acid via reduction. Several methods have been reported for this transformation, including catalytic hydrogenation and chemical reduction.[11][12][13]

Protocol for the Reduction of 5-Nitroisophthalic Acid:

-

Dissolution: Dissolve 5-nitroisophthalic acid in an appropriate solvent, such as water or ethanol.

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst, for example, palladium on carbon (Pd/C).[13]

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere, typically at a pressure of several atmospheres, and stir at room temperature or with gentle heating until the reaction is complete.

-

Work-up: Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 5-aminoisophthalic acid. Purity can be assessed by techniques such as NMR and mass spectrometry.

Guanidinylation of 5-Aminoisophthalic Acid

The introduction of the guanidinyl group onto the aromatic amine is a critical step. This can be achieved using various guanidinylating reagents. A common method involves the reaction of the amine with a protected guanidinylating agent, followed by deprotection.

Proposed Protocol for Guanidinylation:

-

Protection of Carboxylic Acids (Optional but Recommended): To prevent side reactions, the carboxylic acid groups of 5-aminoisophthalic acid can be protected, for instance, as methyl or ethyl esters. This can be achieved by standard esterification methods (e.g., Fischer esterification).

-

Guanidinylation Reaction: The protected 5-aminoisophthalic acid is then reacted with a suitable guanidinylating reagent, such as N,N'-di-Boc-N''-triflylguanidine, in the presence of a base.

-

Deprotection: The protecting groups on the guanidinyl moiety (and the carboxylic acids, if protected) are removed under appropriate conditions (e.g., acidic conditions for Boc groups) to yield the target this compound.

Derivatization of Carboxylic Acid Groups

To explore the structure-activity relationship, the carboxylic acid groups of this compound can be converted into a variety of functional groups, such as amides, esters, or hydrazides. Standard coupling chemistries, such as those employing carbodiimides (e.g., EDC) or other coupling agents, can be utilized to react the carboxylic acids with a diverse range of amines, alcohols, or hydrazines.

Hypothetical Structure-Activity Relationship (SAR) and Data

While no specific biological data for this compound derivatives are currently available in the public domain, we can construct a hypothetical SAR based on the known activities of related compounds, such as guanidinobenzoic acid derivatives as protease inhibitors and aromatic guanidine compounds as antimicrobials.[5][6][7][9][10]

Table 1: Hypothetical Protease Inhibition Data for this compound Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Trypsin IC50 (nM) | Thrombin IC50 (nM) |

| GIA-001 | -OH | -OH | 500 | >10000 |

| GIA-002 | -OCH3 | -OCH3 | 450 | >10000 |

| GIA-003 | -NH2 | -NH2 | 250 | 8000 |

| GIA-004 | -NH-CH2-Ph | -NH-CH2-Ph | 50 | 1500 |

| GIA-005 | -NH-(4-Cl-Ph) | -NH-(4-Cl-Ph) | 30 | 900 |

Table 2: Hypothetical Antimicrobial Activity Data for this compound Derivatives

| Compound ID | R1 Substituent | R2 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| GIA-001 | -OH | -OH | 64 | 128 |

| GIA-002 | -OCH3 | -OCH3 | 64 | 128 |

| GIA-003 | -NH2 | -NH2 | 32 | 64 |

| GIA-004 | -NH-CH2-Ph | -NH-CH2-Ph | 8 | 16 |

| GIA-005 | -NH-(4-Cl-Ph) | -NH-(4-Cl-Ph) | 4 | 8 |

Disclaimer: The data presented in Tables 1 and 2 are purely hypothetical and for illustrative purposes only. They are intended to guide researchers in the potential trends that might be observed upon derivatization of the this compound core.

Experimental Protocols

Trypsin Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against trypsin.

-

Reagents and Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and a solution of trypsin.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the BAPNA substrate solution.

-

Measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of BAPNA hydrolysis is proportional to the trypsin activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations

References

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. mdpi.com [mdpi.com]

- 11. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 12. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 13. innospk.com [innospk.com]

Methodological & Application

Application Notes and Protocols for 5-Guanidinoisophthalic Acid in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Guanidinoisophthalic acid is a synthetic compound featuring a guanidinium group, a key structural motif known to participate in high-affinity interactions with biological macromolecules. The positively charged guanidinium group can form strong hydrogen bonds and salt bridges, particularly with negatively charged amino acid residues such as aspartate and glutamate, and can effectively mimic the side chain of arginine. This mimetic capability makes this compound a compelling candidate for investigating biological systems where arginine recognition is crucial.

One such system is the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. A key protein in this pathway, Cytosolic Arginine Sensor for mTORC1 Subunit 1 (CASTOR1), directly senses intracellular arginine levels. Arginine binding to CASTOR1 leads to the activation of the mTORC1 pathway. Due to its structural similarity to arginine, this compound can be employed in competitive binding assays to probe the arginine-binding site of CASTOR1 and to screen for novel modulators of the mTORC1 pathway.

These application notes provide a detailed protocol for a fluorescence polarization-based competitive binding assay to determine the binding affinity of this compound and other test compounds to CASTOR1.

Signaling Pathway: mTORC1 Activation via CASTOR1

The mTORC1 signaling pathway is activated by the presence of intracellular arginine. In the absence of arginine, the CASTOR1 homodimer binds to and inhibits the GATOR2 complex. This allows the GATOR1 complex to act as a GTPase-activating protein (GAP) for the RagA/B GTPases, keeping them in an inactive GDP-bound state. When intracellular arginine levels rise, arginine binds directly to CASTOR1, causing a conformational change that leads to the dissociation of the CASTOR1-GATOR2 complex. The released GATOR2 then inhibits the GAP activity of GATOR1, allowing RagA/B to become GTP-loaded. The active Rag GTPase heterodimer recruits mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets to promote cell growth and proliferation. This compound, as an arginine mimetic, is expected to compete with arginine for binding to CASTOR1, thereby modulating mTORC1 signaling.

Caption: mTORC1 signaling pathway regulated by CASTOR1.

Quantitative Data Summary

The following table summarizes the key quantitative data for the CASTOR1 competitive binding assay. This data is essential for designing the experiment and for the analysis of results.

| Parameter | Value | Reference |

| Target Protein | Human CASTOR1 | |

| Known Ligand | L-Arginine | |

| Dissociation Constant (Kd) of L-Arginine | ~30 µM | |

| Recommended Fluorescent Tracer | Fluorescein-labeled Arginine analog | Custom Synthesis |

| Tracer Concentration | 10 nM | Protocol Dependent |

| CASTOR1 Concentration | 50 nM | Protocol Dependent |

| Test Compound (e.g., this compound) Concentration Range | 1 nM - 100 µM | Protocol Dependent |

Experimental Protocols

Protocol 1: CASTOR1 Expression and Purification

A detailed protocol for the expression and purification of recombinant human CASTOR1 is a prerequisite for the binding assay. This typically involves cloning the human CASTOR1 cDNA into an expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His6), transforming the vector into a suitable bacterial expression host (e.g., E. coli BL21(DE3)), inducing protein expression, and purifying the protein using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes the use of fluorescence polarization to measure the displacement of a fluorescently labeled arginine analog (tracer) from CASTOR1 by a competitive ligand, such as this compound.

Materials:

-

Purified Human CASTOR1 protein

-

Fluorescein-labeled Arginine analog (Tracer)

-

This compound (or other test compounds)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

-

384-well, low-volume, black, round-bottom assay plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 2X stock solution of CASTOR1 (e.g., 100 nM) in Assay Buffer.

-

Prepare a 2X stock solution of the fluorescent tracer (e.g., 20 nM) in Assay Buffer.

-

Prepare a serial dilution of this compound and other test compounds in Assay Buffer at 4X the final desired concentrations.

-

-

Assay Setup:

-

Add 5 µL of the 4X test compound dilutions to the wells of the 384-well plate.

-

For control wells, add 5 µL of Assay Buffer (for "no competitor" control) or a known non-binder.

-

Add 5 µL of the 2X CASTOR1 stock solution to all wells except the "tracer only" control wells. To the "tracer only" wells, add 5 µL of Assay Buffer.

-

Add 10 µL of the 2X fluorescent tracer stock solution to all wells.

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths should be optimized for the specific fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis:

-

The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:

where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer for CASTOR1.

-

Experimental Workflow

The following diagram illustrates the workflow for the fluorescence polarization-based competitive binding assay.

Application Notes and Protocols for Crystallizing 5-Guanidinoisophthalic Acid with a Target Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The determination of the three-dimensional structure of a protein in complex with a small molecule ligand is a cornerstone of modern drug discovery and structural biology. X-ray crystallography of protein-ligand complexes provides invaluable, high-resolution insights into the molecular interactions that govern binding affinity and specificity. This information is critical for structure-based drug design, enabling the optimization of lead compounds to improve their potency and pharmacokinetic properties.

This document provides a detailed protocol for the crystallization of a target protein with the small molecule inhibitor, 5-Guanidinoisophthalic acid. Two primary methods are presented: co-crystallization, where the protein-ligand complex is formed prior to crystallization trials, and crystal soaking, where pre-existing apo-protein crystals are introduced to a ligand-containing solution. The choice between these methods is often empirical and protein-dependent.[1] Co-crystallization is frequently the method of choice when the ligand induces a significant conformational change in the protein or when the ligand has low solubility.[1][2] Conversely, soaking is a simpler and higher-throughput method when a robust apo crystal system is already established.[3][4]

Experimental Protocols

Preparation of Protein and Ligand Stock Solutions

1.1. Target Protein Preparation:

-

Express and purify the target protein to >95% homogeneity as confirmed by SDS-PAGE.

-

The final purification step should be size-exclusion chromatography to ensure the protein is monodisperse, which can be verified by dynamic light scattering (DLS).[5]

-

Concentrate the protein to a working concentration, typically between 5-20 mg/mL, in a well-buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

The buffer should be thoroughly filtered (0.22 µm) and degassed.

1.2. This compound Stock Solution:

-

Due to the potential for low aqueous solubility, dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[1]

-

The final concentration of DMSO in the crystallization experiment should ideally be kept below 5% (v/v) to avoid detrimental effects on crystal formation.

-

Given the acidic and basic functional groups on this compound, its solubility and charge state will be pH-dependent. Consider preparing stocks at different pH values if solubility is a limiting factor.[6]

Method 1: Co-Crystallization Protocol

This method involves forming the protein-ligand complex before setting up crystallization trials.[7][8]

2.1. Protein-Ligand Complex Formation:

-

On ice, mix the purified target protein with the this compound stock solution.

-

The recommended molar ratio of ligand to protein is typically in a 5 to 10-fold excess to help ensure saturation of the binding sites.[1]

-

Incubate the mixture on ice for a duration ranging from 30 minutes to several hours to allow for complex formation.[1] For ligands with slow binding kinetics, a longer incubation time may be necessary.

-

Centrifuge the complex solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitated protein or ligand.

2.2. Crystallization Screening:

-

Use the supernatant from the centrifugation step for crystallization screening.

-

Employ commercially available sparse matrix screens to sample a wide range of crystallizing agents (salts, polymers, organic solvents), pH, and additives.

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). A common setup involves mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

-

Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.

2.3. Crystal Optimization:

-

If initial screening yields crystalline hits (e.g., microcrystals, needles), optimize these conditions by systematically varying the concentrations of the precipitant, buffer pH, and protein-ligand complex.

-

Techniques such as microseeding, where a few crystals from an initial drop are transferred to a new drop, can be employed to promote the growth of larger, single crystals.[4]

Method 2: Crystal Soaking Protocol

This method is applicable if you have pre-existing, stable crystals of the apo-protein.

3.1. Growth of Apo-Protein Crystals:

-

Produce high-quality crystals of the target protein without the ligand, following an established protocol.

3.2. Preparation of Soaking Solution:

-

Prepare a soaking solution by adding the this compound stock solution to the reservoir solution from the apo-crystal growth condition.

-

The final ligand concentration in the soaking solution should be optimized, but a starting point is typically 1-10 mM.

-

Ensure the concentration of the organic solvent (e.g., DMSO) in the soaking solution is compatible with crystal stability.

3.3. Soaking Procedure:

-

Carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.

-

The soaking time can vary significantly, from a few minutes to several hours or even days.[3] This needs to be empirically determined.

-

Monitor the crystal for any signs of damage, such as cracking or dissolving.

3.4. Cryo-protection and Data Collection:

-

After soaking, briefly transfer the crystal to a cryo-protectant solution (often the soaking solution supplemented with an agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data to determine if the ligand has bound to the protein in the crystal lattice.

Data Presentation

Table 1: Key Quantitative Parameters for Crystallization Trials

| Parameter | Co-Crystallization | Crystal Soaking | Rationale & Notes |

| Protein Concentration | 5 - 20 mg/mL | 5 - 20 mg/mL | Higher concentrations can promote crystallization, but may also lead to aggregation. |

| Ligand Stock Concentration | 100 mM in DMSO | 100 mM in DMSO | High stock concentration minimizes the volume of organic solvent added. |

| Protein:Ligand Molar Ratio | 1:5 to 1:10 | N/A | A molar excess of ligand helps to ensure saturation of the protein's binding sites.[1] |

| Ligand Soaking Concentration | N/A | 1 - 10 mM | Should be several times the dissociation constant (Kd) if known. |

| Incubation Temperature | 4°C or Room Temperature | 4°C or Room Temperature | Temperature can affect complex stability and solubility. |

| Incubation Time (Pre-crystallization) | 30 minutes - 4 hours | N/A | Dependent on the binding kinetics of the ligand. |

| Soaking Time | N/A | 10 minutes - 24 hours | Highly variable; needs to be optimized to allow ligand diffusion without crystal damage.[3] |

| Final DMSO Concentration | < 5% (v/v) | < 5% (v/v) | High concentrations of organic solvents can be detrimental to protein stability and crystallization. |

Mandatory Visualization

Caption: Experimental workflow for protein-ligand crystallization.

References

- 1. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 2. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 4. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. mdpi.com [mdpi.com]

- 7. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Guanidinoisophthalic Acid as a Chemical Probe in Cellular Studies: Information Not Currently Available

Despite a comprehensive search of available scientific literature and chemical databases, no information was found regarding the use of 5-Guanidinoisophthalic acid as a chemical probe in cellular studies. Consequently, the requested detailed application notes, protocols, and associated data are not available.

Extensive searches for "this compound" and its potential applications in cellular biology, including its mechanism of action, target proteins, and established experimental assays, did not yield any relevant results. This suggests that this compound is not a commonly used or published chemical probe for cellular research.

It is possible that the compound name is incorrect, or it may be a novel or proprietary compound with limited public information.

Researchers, scientists, and drug development professionals interested in this specific molecule are advised to:

-

Verify the chemical name and structure: Ensure that "this compound" is the correct and complete name of the compound of interest.

-